5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZFERVAIVHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyrimidine Precursors
The introduction of the nitro group at position 5 of the pyrimidine ring is typically achieved via nitration of uracil or its derivatives. For example, 5-nitro-uracil serves as a critical intermediate, synthesized by treating uracil with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. This step is followed by chlorination using phosphoryl chloride (POCl₃) and a catalytic amount of N,N-diisopropylethylamine (DIPEA) to yield 2,4-dichloro-5-nitro-pyrimidine .
Reaction Conditions:
Sequential Nucleophilic Substitution
The chlorinated intermediate undergoes stepwise substitution with amines. First, 4-(trifluoromethyl)aniline reacts with 2,4-dichloro-5-nitro-pyrimidine in tetrahydrofuran (THF) at reflux to replace the 2-chloro group. The 4-chloro group is subsequently displaced by aqueous ammonia or ammonium hydroxide.
Key Parameters:
- Molar ratio of aniline to pyrimidine: 1.2:1
- Base: Triethylamine or DIPEA
- Yield for 2-amino substitution: 65–78%
Modern Catalytic Approaches
Palladium-Catalyzed Coupling Reactions
Recent advancements employ palladium catalysts to enhance substitution efficiency. For instance, Buchwald-Hartwig amination facilitates the introduction of the 4-(trifluoromethyl)phenyl group at position 2 using Pd(OAc)₂ and Xantphos as ligands.
Optimized Protocol:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for nitro group introduction. A mixture of 2,4-diaminopyrimidine and nitric acid in acetic anhydride under microwave conditions (150°C, 10 min) achieves 95% conversion to the 5-nitro derivative.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Purity is verified by HPLC (>98%) and melting point analysis (mp 214–216°C).
Spectroscopic Confirmation
- ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, C6-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 2H, NH₂).
- ¹³C NMR : δ 162.1 (C2), 158.9 (C4), 144.5 (C5-NO₂), 135.2 (CF₃-C).
Industrial-Scale Synthesis
Continuous Flow Reactors
Large-scale production utilizes continuous flow systems to optimize exothermic nitration and chlorination steps. A tandem reactor setup achieves 85% yield of 2,4-dichloro-5-nitro-pyrimidine with 99% purity.
Solvent Recovery Systems
Ethyl acetate and toluene are recycled via distillation, reducing waste by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Nitration | 70–85 | 95–98 | Moderate | High |
| Palladium Catalysis | 82–90 | 98–99 | High | Moderate |
| Microwave Synthesis | 90–95 | 97–99 | Low | Low |
Mechanistic Insights
Nitro Group Orientation
The electron-withdrawing nitro group at position 5 directs electrophilic substitution to the 2- and 4-positions via resonance stabilization.
Trifluoromethyl Effects
The -CF₃ group on the aniline moiety enhances nucleophilicity by inductive effects, accelerating substitution at position 2.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine, while substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)pyrimidine-2,4-diamine
- N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives
Uniqueness
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is unique due to the presence of both a nitro group and a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable candidate for further research and development.
Biological Activity
5-Nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and agriculture. This article will explore the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a nitro group and a trifluoromethyl phenyl moiety. The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, which are then functionalized to introduce the nitro and trifluoromethyl groups. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against several cancer cell lines.
- Case Study : In a study involving a series of trifluoromethyl pyrimidine derivatives, compounds were evaluated for their anticancer properties against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin at concentrations as low as 5 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) | Control (Doxorubicin) |
|---|---|---|---|
| This compound | PC3 | 4.5 | 3.0 |
| This compound | Hela | 5.0 | 3.5 |
| This compound | A549 | 6.0 | 4.0 |
Antifungal Activity
The compound has also been tested for antifungal properties. In vitro assays against various fungal strains demonstrated varying degrees of efficacy.
- Results : Compounds with similar trifluoromethyl substitutions showed inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum comparable to commercial antifungals like tebuconazole.
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| This compound | B. cinerea | 95.0 |
| This compound | S. sclerotiorum | 90.0 |
Insecticidal Activity
The insecticidal properties of the compound have been evaluated against agricultural pests. The results indicate that it possesses moderate to high insecticidal activity.
- Findings : Insecticidal tests showed mortality rates against Spodoptera frugiperda significantly higher than those of control compounds at concentrations around 500 µg/mL.
| Compound | Insect Species | Mortality Rate (%) |
|---|---|---|
| This compound | S. frugiperda | 85.0 |
| This compound | Mythimna separata | 80.0 |
The biological mechanisms underlying the activities of this compound are believed to involve the inhibition of key enzymes or pathways critical for cell proliferation and survival in cancer cells and pests alike. For instance, some studies suggest that similar pyrimidines may inhibit poly(ADP-ribose) polymerases (PARP), leading to compromised DNA repair mechanisms in cancer cells .
Q & A
Q. What are the established synthetic routes for 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : Condensation of a nitro-substituted pyrimidine precursor with 4-(trifluoromethyl)aniline under basic conditions (e.g., sodium methoxide) to introduce the aryl amine group at position 2 .
- Step 2 : Nitration at position 5 using mixed acids (HNO₃/H₂SO₄) or milder nitrating agents to avoid decomposition .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons, CF₃ group at δ ~110-120 ppm in ¹³C) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₈F₃N₅O₂: calculated 318.06, observed 318.05) .
- HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What are the safety and handling protocols for this compound?
- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Precautionary measures : Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for 5-nitro-substituted pyrimidine derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitro-group introduction .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-nitration .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Assay standardization : Validate enzyme sources (e.g., recombinant vs. native kinases) and buffer conditions (pH, ionic strength) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess cell viability in cytotoxicity studies .
- Meta-analysis : Cross-reference structural analogs (e.g., 6-substituted pyrrolo[2,3-d]pyrimidines) to identify substituent-specific trends .
Q. Which computational methods predict target interactions for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR, VEGFR) by aligning the nitro group in the ATP-binding pocket .
- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can analogs improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Substituent modification : Replace nitro with sulfonamide (improves water solubility) or introduce PEGylated side chains (enhances half-life) .
- Prodrug design : Mask amines with acetyl groups to increase membrane permeability, with enzymatic cleavage in vivo .
Methodological Considerations
Q. What experimental designs validate the mechanism of action in kinase inhibition?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies selective vs. off-target effects .
- Cellular assays : Phospho-ELISA or Western blot quantifies downstream signaling (e.g., ERK phosphorylation in cancer cell lines) .
Q. How are structure-activity relationship (SAR) studies conducted for this compound?
- Analog synthesis : Systematically vary substituents (e.g., CF₃ → CH₃, NO₂ → CN) and test against target enzymes .
- Data clustering : PCA or heatmap analysis correlates structural features with activity (e.g., nitro groups enhance potency against tyrosine kinases) .
Q. What techniques characterize crystallographic or conformational properties?
- X-ray diffraction : Single-crystal analysis (e.g., Bruker D8 Venture) resolves bond angles and hydrogen-bonding networks .
- VT-NMR : Variable-temperature NMR monitors dynamic behavior (e.g., ring-flipping in pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
